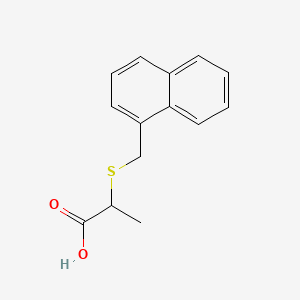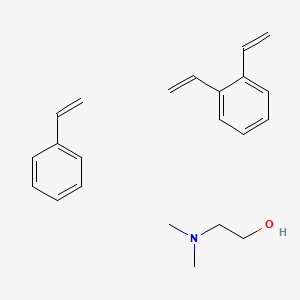
1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene is a complex organic compound that combines the structural features of three distinct chemical entities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene typically involves multiple steps, each requiring specific reagents and conditions. The preparation of 1,2-Bis(ethenyl)benzene can be achieved through the dehydrohalogenation of 1,2-dihaloethane derivatives in the presence of a strong base. 2-(Dimethylamino)ethanol is synthesized via the reaction of dimethylamine with ethylene oxide under controlled conditions. Styrene is commonly produced by the dehydrogenation of ethylbenzene in the presence of a catalyst at high temperatures.
Industrial Production Methods
On an industrial scale, the production of these components involves optimized processes to ensure high yield and purity. For instance, the dehydrogenation of ethylbenzene to produce styrene is carried out in large reactors with continuous monitoring of temperature and pressure to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins, contributing to the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may participate in signaling pathways, modulating cellular responses and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(dimethylarsino)benzene: Shares the bis(ethenyl)benzene structure but with different substituents.
2-(Dimethylamino)ethanol: Similar in structure but lacks the styrene component.
Styrene: A simpler compound that forms part of the structure of 1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene.
Eigenschaften
Molekularformel |
C22H29NO |
|---|---|
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
1,2-bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene |
InChI |
InChI=1S/C10H10.C8H8.C4H11NO/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-5(2)3-4-6/h3-8H,1-2H2;2-7H,1H2;6H,3-4H2,1-2H3 |
InChI-Schlüssel |
FSBOCKMTAQUMGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCO.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


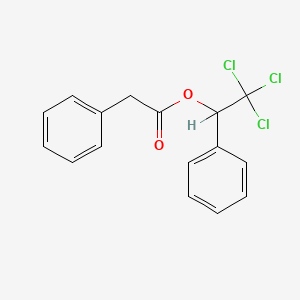
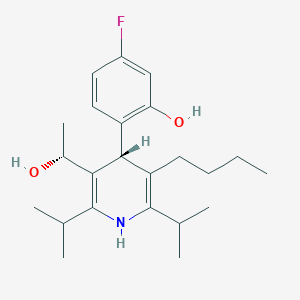
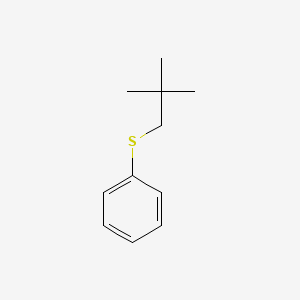



![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)
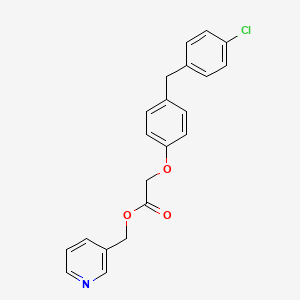
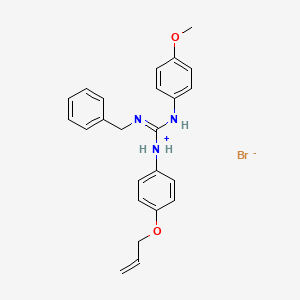
![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)


